molecular formula C13H13ClN4O3S B5725445 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B5725445
M. Wt: 340.79 g/mol
InChI Key: XSORPBBWHFQETE-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a synthetic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl (isobutyl) group at the 5-position. The benzamide moiety is substituted with a chloro group at the 4-position and a nitro group at the 3-position. This combination of electron-withdrawing groups (Cl, NO₂) and the bulky isobutyl substituent on the thiadiazole ring confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-7(2)5-11-16-17-13(22-11)15-12(19)8-3-4-9(14)10(6-8)18(20)21/h3-4,6-7H,5H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSORPBBWHFQETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Nitro Group: The nitro group is introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro substituent is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the chloronitrobenzene derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine.

Scientific Research Applications

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Disrupting Cell Membranes: Interacting with cell membranes, leading to increased permeability and cell death.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varied Benzamide Substituents

Table 1: Substituent Effects on Benzamide Derivatives
Compound Name Benzamide Substituents Thiadiazole Substituent Key Spectral/Functional Data
4-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide (Target) 4-Cl, 3-NO₂ 5-(2-methylpropyl) Not explicitly reported; inferred Cl/NO₂ electronic effects
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Cl 5-(pyridin-2-yl) ¹H NMR: Pyridine δ 8.5–7.5 ppm; IR C=O stretch ~1680 cm⁻¹
3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e) 3-F 5-(pyridin-2-yl) ¹H NMR: Fluorobenzene δ 7.2–7.8 ppm; MS: [M+H]⁺ = 317
4-Fluoro-N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (3e) 4-F 5-(3-hydroxyquinoxalin-2-yl) ¹H NMR: Quinoxaline δ 7.4–8.0 ppm; MS: [M+H]⁺ = 403

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The isobutyl group on the thiadiazole (target) improves lipophilicity relative to pyridinyl (4c) or quinoxalinyl (3e) substituents, which may enhance membrane permeability .

Analogues with Modified Thiadiazole Cores

Table 2: Thiadiazole Core Modifications
Compound Name Thiadiazole Modification Functional Implications
Target Compound 5-(2-methylpropyl) Increased steric bulk; potential for hydrophobic interactions
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-thiazole (not thiadiazole) Reduced ring aromaticity; altered hydrogen bonding (N–H⋯N dimers)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Fused imidazo-thiadiazole Extended conjugation; fluorescence or π-π stacking potential

Key Observations :

  • Core Rigidity: The thiadiazole in the target compound provides a planar, aromatic scaffold, contrasting with the non-aromatic 1,3-thiazole in . This rigidity may stabilize π-π interactions in crystal packing or target binding .
  • Fused Rings : Imidazo-thiadiazole derivatives () exhibit enhanced conjugation, which could improve UV absorption properties compared to the target .

Biological Activity

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and thiadiazoles, which are known for their diverse pharmacological properties.

  • Chemical Formula : C15H14ClN3OS2
  • Molecular Weight : 351.87 g/mol
  • CAS Number : 600122-39-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the presence of the thiadiazole moiety enhances its interaction with enzymes and receptors, potentially leading to various therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group in this compound may enhance its potency against these pathogens.

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of benzamide derivatives. For example, certain derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism . The compound's structure suggests it may similarly influence these pathways, potentially aiding in blood glucose regulation.

Anticancer Properties

Research into benzamide derivatives has revealed promising anticancer activities. Compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve modulation of kinase activity and interference with cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:

  • Substituents : The presence of electron-withdrawing groups (like nitro) significantly enhances biological activity by stabilizing reactive intermediates.
  • Thiadiazole Ring : This moiety is crucial for biological interactions due to its ability to form hydrogen bonds and participate in π-stacking interactions with target proteins .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against E. coli and found that those with electron-withdrawing groups exhibited enhanced inhibition compared to their unsubstituted counterparts.
  • Antidiabetic Activity : In vitro assays demonstrated that a related compound showed IC50 values ranging from 10.75 μM to 130.90 μM against α-glucosidase, indicating significant potential for managing diabetes .

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